1,2-Dibromo-2,4-dicyanobutane

Catalog No.
S578197
CAS No.
35691-65-7
M.F
C6H6Br2N2
M. Wt
265.93 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dibromo-2,4-dicyanobutane

CAS Number

35691-65-7

Product Name

1,2-Dibromo-2,4-dicyanobutane

IUPAC Name

2-bromo-2-(bromomethyl)pentanedinitrile

Molecular Formula

C6H6Br2N2

Molecular Weight

265.93 g/mol

InChI

InChI=1S/C6H6Br2N2/c7-4-6(8,5-10)2-1-3-9/h1-2,4H2

InChI Key

DHVLDKHFGIVEIP-UHFFFAOYSA-N

SMILES

C(CC(CBr)(C#N)Br)C#N

solubility

Very soluble in chloroform, ethyl acetate. Soluble in methanol, ethanol, ether.
Very soluble in acetone, benzene, dimethylformamide
In water, 0.212 g/100 mL /SRC: 2.12X10+3 mg/L/
Solubility in water: none

Synonyms

1,2-dibromo-2,4-dicyanobutane, bromothalonil, Euxyl K 400, Merquat 2200, methyldibromoglutaronitrile, Tektamer 38, Tektamer-38

Canonical SMILES

C(CC(CBr)(C#N)Br)C#N

The exact mass of the compound Methyldibromoglutaronitrile is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as very soluble in chloroform, ethyl acetate. soluble in methanol, ethanol, ether.very soluble in acetone, benzene, dimethylformamidein water, 1.3x10+3 mg/l at 25 °c (est)in water, 0.212 g/100 ml /src: 2.12x10+3 mg/l/solubility in water: none. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Preservative. However, this does not mean our product can be used or applied in the same or a similar way.

1,2-Dibromo-2,4-dicyanobutane (CAS 35691-65-7), commonly known as Methyldibromoglutaronitrile (MDBGN) or Tektamer 38, is a highly effective, non-oxidizing, broad-spectrum electrophilic biocide. In industrial procurement, it is primarily valued as an in-can preservative for aqueous systems, including polymer latices, adhesives, paints, and metalworking fluids [1]. Unlike many legacy biocides, MDBGN is completely free of formaldehyde and heavy metals, and it maintains its structural integrity and antimicrobial efficacy across a broad pH range of 2.0 to 9.5 [2]. Its ability to provide robust protection against bacteria, fungi, yeast, and algae while remaining stable in storage for over three years makes it a foundational material for formulations requiring extended shelf-life without the regulatory burdens associated with formaldehyde donors [2].

Generic substitution with more common biocides often fails due to strict regulatory limits and chemical incompatibilities in the final formulation. Substituting MDBGN with isothiazolinones (such as MIT/CMIT) introduces severe sensitization risks, leading to restrictive concentration limits and mandatory hazard labeling, while also risking active ingredient degradation in the presence of strong nucleophiles or high pH[1]. Conversely, substituting with formaldehyde-releasing agents (like bronopol or DMDM hydantoin) exposes formulations to regulatory phase-outs due to their classification as Category 1B carcinogens under modern biocidal product regulations[2]. Other halogenated alternatives, such as DBNPA, degrade rapidly under alkaline conditions, rendering them unsuitable for high-pH adhesives or metalworking fluids [3]. MDBGN uniquely bridges this gap by offering formaldehyde-free preservation that remains chemically stable in weakly alkaline and long-term storage environments [1].

Broad pH Operational Stability vs. Halogenated and Paraben Alternatives

1,2-Dibromo-2,4-dicyanobutane demonstrates exceptional stability across a wide pH range of 2.0 to 9.5 [1]. In contrast, alternative biocides such as parabens hydrolyze rapidly above pH 7, and halogenated compounds like DBNPA undergo accelerated degradation under alkaline conditions [2]. This allows MDBGN to be incorporated into weakly alkaline formulations, such as specific adhesives and metalworking fluids, without loss of active ingredient concentration over time [1].

Evidence DimensionpH stability range
Target Compound DataStable and active from pH 2.0 to 9.5
Comparator Or BaselineParabens (hydrolyze > pH 7) and DBNPA (rapid degradation at alkaline pH)
Quantified DifferenceMDBGN extends the functional alkaline stability window by up to 2.5 pH units compared to standard parabens.
ConditionsAqueous industrial formulations and in-can preservation.

Allows procurement of a single biocide that can be dosed at various stages of production, including alkaline environments, reducing inventory complexity.

Synergistic MIC Reduction in Combination with Bronopol

When used in combination with 2-bromo-2-nitropropane-1,3-diol (Bronopol/BNPD), MDBGN exhibits strong synergistic biocidal activity against challenging organisms like Pseudomonas aeruginosa[1]. Quantitative assay data demonstrates that a combination of 2 ppm MDBGN and 1.64 ppm BNPD achieves complete microbial inhibition, representing a highly synergistic fractional inhibitory concentration (FIC) index compared to the significantly higher MICs required when either biocide is used in isolation [1].

Evidence DimensionMinimum Inhibitory Concentration (MIC)
Target Compound Data2 ppm MDBGN + 1.64 ppm BNPD
Comparator Or BaselineIndividual MICs of MDBGN and BNPD alone (baseline > 4-8 ppm for equivalent efficacy)
Quantified DifferenceSynergistic combination lowers total active biocide requirement by over 50%.
ConditionsLatex nutrient mixture inoculated with Pseudomonas aeruginosa (10^5 - 10^7 cells/well).

Enables formulators to drastically reduce total biocide loading, lowering costs and minimizing the regulatory impact of individual active ingredients.

Long-Term In-Can Storage Stability vs. Isothiazolinones

MDBGN provides extended in-can preservation, remaining stable and active in storage for over 36 months under normal conditions[1]. While isothiazolinones (MIT/CMIT) are highly effective initially, they are susceptible to degradation over time when exposed to reducing agents, amines, or high temperatures, limiting the shelf-life of the end product [2]. MDBGN's resistance to such degradation ensures that viscosity and microbial control in polymer latices and paints are maintained throughout extended supply chain lifecycles [1].

Evidence DimensionShelf-life and active ingredient retention
Target Compound Data3+ years of stable activity in aqueous dispersions
Comparator Or BaselineIsothiazolinones (susceptible to nucleophilic and thermal degradation over long storage)
Quantified DifferenceMDBGN guarantees multi-year (>36 months) stability without the rapid degradation curves seen in MIT/CMIT under specific chemical stresses.
ConditionsLong-term storage of aqueous paints, adhesives, and polymer emulsions.

Crucial for manufacturers requiring reliable, multi-year in-can preservation for products with slow inventory turnover.

Formaldehyde-Free Regulatory Compliance

As regulatory bodies increasingly restrict formaldehyde-releasing biocides (e.g., classifying them as Category 1B carcinogens), MDBGN offers a 100% formaldehyde-free preservation mechanism [1]. Unlike bronopol or DMDM hydantoin, which rely on the slow release of formaldehyde for efficacy, MDBGN operates via an electrophilic mechanism that interacts with thiol groups without generating carcinogenic byproducts [2].

Evidence DimensionFormaldehyde release
Target Compound Data0% formaldehyde release
Comparator Or BaselineFormaldehyde donors (e.g., Bronopol, DMDM hydantoin)
Quantified DifferenceComplete elimination of formaldehyde emissions, bypassing Carc. 1B labeling requirements.
ConditionsIndustrial formulation and long-term product off-gassing.

Essential for compliance with modern environmental and occupational safety regulations without sacrificing broad-spectrum efficacy.

In-Can Preservation of Polymer Latices and Adhesives

MDBGN is the optimal choice for preserving aqueous polymer emulsions where formaldehyde-free, broad-spectrum protection is required over a wide pH range (up to 9.5) [1].

Metalworking Fluids (MWF) and Processing Aids

Due to its stability in weakly alkaline environments and absence of heavy metals, MDBGN is highly suited for extending the operational life of metalworking cutting fluids and synthetic fiber processing oils [2].

Long Shelf-Life Aqueous Paints and Coatings

For paints and glazes containing organic gums that are susceptible to viscosity loss via microbial degradation, MDBGN provides reliable 3+ year stability without contributing odor or formaldehyde [3].

Synergistic Low-Toxicity Biocide Blends

MDBGN is ideal for use in multi-active biocide formulations (e.g., combined with bronopol) to achieve synergistic MIC reductions, thereby lowering total biocide loading and meeting strict regulatory thresholds[4].

Physical Description

Crystals with a pungent odor. Insoluble in water. Used as a preservative in latex paint, adhesives, etc.
Crystals with a pungent odor; [CAMEO]
WHITE CRYSTALS WITH PUNGENT ODOUR.

Color/Form

Yellowish-white granular solid
Crystals from ethanol

XLogP3

1.4

Hydrogen Bond Acceptor Count

2

Exact Mass

265.88772 g/mol

Monoisotopic Mass

263.88977 g/mol

Boiling Point

212 °C

Heavy Atom Count

10

Density

0.970 g/mL at 20 °C
Relative density (water = 1): 1.1

LogP

log Kow = 1.63 (est)

Odor

Slightly sweet odor
Mildly pungent odo

Melting Point

52 °C
51-52 °C

UNII

YX089CPS05

GHS Hazard Statements

Aggregated GHS information provided by 1509 companies from 25 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 12 of 1509 companies. For more detailed information, please visit ECHA C&L website;
Of the 24 notification(s) provided by 1497 of 1509 companies with hazard statement code(s):;
H302 (99.73%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (73.75%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (58.78%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (84.97%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H330 (14.96%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H335 (13.03%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (38.94%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H411 (19.44%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Bromothalonil is approved for use within allergenic epicutaneous patch tests which are indicated for use as an aid in the diagnosis of allergic contact dermatitis (ACD) in persons 6 years of age and older.

Vapor Pressure

0.00025 [mmHg]
6.7E-3 Pascal /SRC: 5.025X10-5 mm Hg/ at 25 °C

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Impurities

Data in industry submissions indicate that Methyldibromo Glutaronitrile is used in cosmetic products as a 98.5% pure substance. Impurities found are as follows: water 1.5% (maximum); bromide 0.1% (maximum); total organic impurities 100 ppm (maximum); and iron 5 ppm (maximum).

Other CAS

35691-65-7

Absorption Distribution and Excretion

The metabolism of (14)C-dibromodicyanobutane was studied in male CD rats following a single oral administration of 50 mg/kg (14)C-dibromodicyanobutane (labeled in the butane core of the molecule). Total recovery of radioactivity during the 7 day collection period in the urine, feces, and respired (14)C-CO2 was 84-91%, 6-10%, and 0.5% of the administered dose, respectively. Tissue assay showed that 7 days after administration organs contained relatively greater concentrations of compound including the lung (2.7 ppm), liver (2.5 ppm), kidneys (2.3 ppm), and spleen (2.3 ppm). Maximum blood concentration (71 ug/mL) of dibromodicyanobutane equivalent is attained at 5 hours postadministration. On the basis of percent dose per whole organ, each of these 11 ... /SRP: tissues contained/ <0.1%, except for liver at 0.3%. Although numerous deficiencies were noted, this study provides supplemental information. Since the compound is rapidly absorbed and excreted, most of the radioactivity in the urine was found during the first 24 hours post-administration.
Studies were conducted to characterize the absorption, disposition, metabolism, and excretion of 1,2-dibromo-2,4-dicyanobutane (BCB; methyldibromoglutaronitrile) following iv, oral, and topical administration to male Fischer 344 rats. Following iv administration of (14)C-BCB (8 mg/kg, 120 muCi/kg), no parent compound was detected in the blood; its debrominated metabolite, 2-methyleneglutaronitrile (2-MGN; Cmax 7.3 mug/mL), was observed up to 1 hr. Within 72 hr, greater than 60% of the dose was excreted in the urine and 4.1% in the feces, and 6.6% was exhaled as (14)CO2. ... Following oral administration of (14)C-BCB (80 mg/kg, 100 muCi/kg), approximately 85% of the dose was absorbed, whereas 72% of the dosed radioactivity was recovered in the urine and 9.7% in the feces, 7.5% was exhaled as (14)CO2, 3.5% bound to tissues, and 2.6% bound to blood.
The absorption of Methyldibromo Glutaronitrile over a 6 hr post-application period was evaluated. (14)C-Methyldibromo Glutaronitrile (99% pure, specific activity of 15.05 mCi/mmol), in 250 uL of either water or sunscreen formulation, was applied to samples of excised skin from Sprague-Dawley rats and humans such that the concentration loaded was established to be 0.08 mg/sq m of skin surface (radioactivity level of at least 5- 10 uCi/skin preparation). While the specific composition of the sunscreen formulation is not reported, 63% of it was water. Effluents were collected every 15 min for 6 hr. At the end of the assay the skin discs were combusted to determine radioactivity content contained therein. At 6 hr contact time, Methyldibromo Glutaronitrile in the sunscreen formulation was absorbed by human skin to about 0.9%; an additional 2% was detected via combustion of the discs. ... The test material in the sunscreen vehicle was absorbed to a slightly greater extent by female rat skin, where an average of 1.5% of the applied radioactivity was collected in the effluent after 6 hr, with an additional 3% being found in the discs. Methyldibromo Glutaronitrile in aqueous solution was more readily absorbed by both human and female rat skin, with approximately 33% being absorbed by human skin after 6 hr and 25% absorbed by female rat skin. Combustion of the skin discs detected an additional 13% radioactivity in the human samples and 10% in the rat (male and female). ... Of note is that when the chambers were stoppered to prevent vehicle evaporation, the radioactivity recovered in the effluent from human skin exposed to an aqueous solution dropped from the average of 33% to 16%.
Groups of 10 rats (five of each sex; strain and weight not specified) were dosed with (14)C-Methyldibromo Glutaronitrile according to the following procedures, respectively: in single oral doses of 5 and 200 mg/kg, daily oral doses of 5 mg/kg for 15 days, or a single intravenous dose at 5 mg/kg. Excretion via the urine accounted for recovery of >64.6% of radioactivity in all cases. At 168 hr post-exposure, and in all dose groups, the whole blood contained the highest levels of radioactivity. When three male rats were tested following a single oral administration of 5 mg/kg, the peak mean blood level of radioactivity (4.34 ug equiv/g) was measured at 8 hr. This level declined to 2.34 ug equiv/g at 48 hr and 0.75 ug equiv/g at 168 hr. At the time of maximum tissue concentration (8 hr), the gastrointestinal tract and kidneys contained the highest levels of radioactivity. The concentration in other tissues/locations were generally lower than in plasma, with the exception of whole blood. At 48 hr, the highest mean levels of radioactivity were associated with whole blood.
For more Absorption, Distribution and Excretion (Complete) data for 1,2-DIBROMO-2,4-DICYANOBUTANE (6 total), please visit the HSDB record page.

Metabolism Metabolites

... After iv administration of (14)C-BCB to male Fischer 344 rats, (14)C-equivalents were observed to bind gradually to blood constituents. By 48 hr, approximately 12% of the total dose was covalently bound. At no time was parent compound detected in the blood. However, the debrominated BCB metabolite 2-methyleneglutaronitrile (MGN) was observed. In vitro experiments revealed that BCB was extremely labile and was readily debrominated in fresh whole blood, erythrocyte preparations, and buffered glutathione (GSH) solutions. In each case, the formation of MGN was inhibited by the alkylation of free sulfhydryls with N-ethylmaleimide (NEM). For every 1 mole of BCB converted to MGN, 2 moles of GSH were oxidized to glutathione disulfide (GSSG) (BCB + 2 GSH --> MGN + GSSG + 2 HBr). The oxidation of free sulfhydryls during the conversion of BCB to MGN caused erythrocyte hemolysis (EC50 approximately 1 mM) in isolated preparations. Hemolysis was increased by coincubation of BCB with NEM (EC50 approximately 0.3 mM) and was decreased by coincubation with GSH (EC50 > 3 mM). However, MGN did not cause hemolysis of erythrocytes, even at concentrations 10-fold higher than the EC50 of BCB. In vitro experiments also demonstrated that incubation with either BCB or MGN resulted in significant macromolecular binding to the erythrocyte fraction of the blood (approximately 80%). Incubation with NEM resulted in a significant decrease in binding for both BCB (11.3% bound) and MGN (29.5% bound).

Wikipedia

Methyldibromo_glutaronitrile

Use Classification

Cosmetics -> Preservative

Methods of Manufacturing

Methyldibromoglutaronitrile is prepared by reacting bromine with 2-methyleneglutaronitrile at temperatures below 30 °C.
Preparation: S.J. Lederer, DE 2164723 corresponding to US 3833731 (1972, 1974 to Merck & Co.)

General Manufacturing Information

Pentanedinitrile, 2-bromo-2-(bromomethyl)-: ACTIVE

Analytic Laboratory Methods

Methyldibromo Glutaronitrile can be determined by thin layer chromatography or by differential pulse polarography.

Interactions

/The objective of this study was/ to determine whether there exists evidence for synergy between contact allergens during the induction phase of skin sensitization using the mouse local lymph node assay (LLNA) as a model system. Proliferative responses in draining lymph nodes were assessed with increasing concentrations of 1,4-phenylenediamine (PPD), methyldibromo glutaronitrile (MDBGN), and a combination of PPD and MDBGN. Data from each of two independent experiments show that lymph node cell proliferation associated with combined exposure to PPD and MDBGN was, in general, only modestly increased relative to that predicted from a simple summation of their individual responses. Although the increase in response is very modest, it does imply a relationship between this combination of sensitizers that may not be simply additive in terms of their ability to stimulate proliferative responses in draining lymph nodes...
The present study was undertaken to evaluate the combined effect of the preservative methyldibromo glutaronitrile (MDBGN) and sodium lauryl sulfate (SLS) on the elicitation response of allergic contact dermatitis. 20 volunteers with contact allergy to MDBGN were patch tested with 5 concentrations (10, 50, 100, 500 and 1000 p.p.m.) of MDBGN alone and in combination with 0.25% SLS on the upper arms for 24 hr. Skin reactions were evaluated by clinical scoring, and data were evaluated by logistic dose-response models. Additionally, evaluation of skin reactions was performed by measurement of transepidermal water loss (TEWL) and skin colour. Measurements were obtained at baseline and at D3 and D7. As evaluated by clinical assessment, allergic reactions to MDBGN were elicited at lower concentrations when applied in combination with SLS than when applied alone. The response was augmented by a factor of 6.4. An increased response to combined exposure to SLS and MDBGN as compared with MDBGN alone was confirmed by TEWL and colour measurements. Effects of exposure time and concentration of the detergent are discussed. In conclusion, an augmented response was found after concurrent application of MDBGN and SLS. The response was augmented by a factor of 6.4, with confidence limits of 2.8-14.6 (P < 0.0001). This result is important in relation to the determination of threshold values and the risk assessment of contact allergens in consumer and industrial products, where allergens are often present in combination with surfactants.

Stability Shelf Life

The chemical was found to be stable when subjected to Al, Sn, Ni, Fe, thermal and photosensitivity tests. One year storage at room temperature did not produce any significant change regarding purity, color, specific gravity, and refractive index.

Dates

Last modified: 08-15-2023
Johansen JD, Veien N, Laurberg G, Avnstorp C, Kaaber K, Andersen KE, Paulsen E, Sommerlund M, Thormann J, Nielsen NH, Vissing S, Kristensen O, Kristensen B, Agner T, Menne T: Decreasing trends in methyldibromo glutaronitrile contact allergy--following regulatory intervention. Contact Dermatitis. 2008 Jul;59(1):48-51. doi: 10.1111/j.1600-0536.2008.01364.x. Epub 2008 Jul 1. [PMID:18537990]
Aakhus AE, Warshaw EM: Allergy to methyldibromoglutaronitrile/phenoxyethanol (Euxyl k 400): regulatory issues, epidemiology, clinical characteristics, and management. Dermatitis. 2011 May;22(3):127-40. [PMID:21569742]
Zug KA, Warshaw EM, Fowler JF Jr, Maibach HI, Belsito DL, Pratt MD, Sasseville D, Storrs FJ, Taylor JS, Mathias CG, Deleo VA, Rietschel RL, Marks J: Patch-test results of the North American Contact Dermatitis Group 2005-2006. Dermatitis. 2009 May-Jun;20(3):149-60. [PMID:19470301]

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